molecular formula C34H48NP B12890623 2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile

2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12890623
M. Wt: 501.7 g/mol
InChI Key: PYLKXYWWXWEGFU-UHFFFAOYSA-N
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Description

2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile is an organophosphorus compound that features a biphenyl backbone substituted with dicyclohexylphosphino and triisopropyl groups. This compound is known for its stability and solubility in organic solvents, making it a valuable ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile typically involves the reaction of 2-bromo-2’,4’,6’-triisopropylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It acts as a ligand in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings .

Common Reagents and Conditions

Major Products

The major products of these reactions are typically biaryl compounds, alkenes, and alkynes, depending on the specific cross-coupling reaction employed .

Scientific Research Applications

2’-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1’-biphenyl]-3-carbonitrile is widely used in scientific research due to its effectiveness as a ligand in catalytic processes. Its applications include:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials .

Mechanism of Action

The compound acts as a ligand that coordinates with palladium to form a catalytic complex. This complex facilitates the activation of aryl halides and other substrates, enabling their coupling with nucleophiles such as boronic acids, alkenes, and alkynes. The dicyclohexylphosphino group enhances the electron density on the palladium center, increasing its reactivity and stability .

Comparison with Similar Compounds

Properties

Molecular Formula

C34H48NP

Molecular Weight

501.7 g/mol

IUPAC Name

3-(2-dicyclohexylphosphanylphenyl)-2,4,6-tri(propan-2-yl)benzonitrile

InChI

InChI=1S/C34H48NP/c1-23(2)29-21-30(24(3)4)34(33(25(5)6)31(29)22-35)28-19-13-14-20-32(28)36(26-15-9-7-10-16-26)27-17-11-8-12-18-27/h13-14,19-21,23-27H,7-12,15-18H2,1-6H3

InChI Key

PYLKXYWWXWEGFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C#N)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C

Origin of Product

United States

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